molecular formula C12H17N3O B1273363 1-Benzyl-pyrrolidine-3-carboxylic acid hydrazide CAS No. 474317-63-0

1-Benzyl-pyrrolidine-3-carboxylic acid hydrazide

Cat. No. B1273363
CAS RN: 474317-63-0
M. Wt: 219.28 g/mol
InChI Key: UWQSMZMXPUMBSX-UHFFFAOYSA-N
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Description

1-Benzyl-pyrrolidine-3-carboxylic acid hydrazide (1-BPCH) is a versatile organic compound with a wide range of applications in scientific research. It is a useful reagent for the synthesis of heterocyclic compounds and can also be used in a variety of biochemical and physiological studies.

Scientific Research Applications

Synthesis and Antibacterial Activity

  • Antibacterial Properties : Hydrazides, including structures similar to 1-Benzyl-pyrrolidine-3-carboxylic acid hydrazide, have been synthesized and found to possess notable antibacterial properties. This application is significant in the development of new antibacterial agents (Kostenko et al., 2015).

Spectroscopy Analysis and Synthesis

  • Spectroscopy and Synthesis : These compounds are characterized using various spectroscopy methods, demonstrating their potential in the study of molecular structures and interactions. This is crucial in the field of molecular chemistry and for the understanding of how these compounds interact at a molecular level (Singh et al., 2013).

Biological Studies

  • Biological Activity Research : Research into derivatives of pyridine-3-carboxylic acid hydrazide, a compound structurally related to this compound, has demonstrated their potential in biological applications, particularly in creating compounds with biological activity (Revanasiddappa & Subrahmanyam, 2009).

Antimicrobial and Antifungal Activity

  • Antimicrobial and Antifungal Applications : Derivatives of pyridine-2-carboxylic acid, closely related to this compound, have been studied for their antimicrobial and antifungal activities. This highlights the potential use of these compounds in treating various microbial and fungal infections (Jagvir Singh & P. Singh, 2012).

Anticandidal Activity

  • Anticandidal Research : Research into imidazopyridine derivatives, which are structurally related to this compound, has shown promising results in anticandidal activity, suggesting potential applications in treating Candida infections (Kaplancıklı et al., 2008).

Co-Crystal Structure Analysis

  • Crystallography : The study of co-crystal structures, involving compounds similar to this compound, provides insights into the molecular interactions and arrangements that are critical in materials science and pharmaceutical formulation (Chesna et al., 2017).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Dam. 1, indicating that it is acutely toxic if ingested and can cause serious eye damage . The safety information suggests wearing protective gloves, clothing, and eye protection, and avoiding breathing dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

1-benzylpyrrolidine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c13-14-12(16)11-6-7-15(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQSMZMXPUMBSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)NN)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20392272
Record name 1-Benzyl-pyrrolidine-3-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

474317-63-0
Record name 1-Benzyl-pyrrolidine-3-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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